Co 101244 hydrochloride
Description
Co 101244 hydrochloride (CAS: 193356-17-1) is a synthetic small-molecule compound with the molecular formula C₂₁H₂₈ClNO₃ and a molecular weight of 377.9 g/mol . It is characterized as a highly selective antagonist of the NR2B-containing N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory . Structurally, it features a piperidinol core substituted with phenoxy and benzyl groups, which contribute to its receptor-binding specificity .
Mechanism of Action: this compound selectively targets the NR2B subunit of NMDA receptors, disrupting protein-protein interactions within the receptor complex . This antagonism reduces calcium influx, mitigating excitotoxicity and offering neuroprotective effects in preclinical models of neurodegenerative diseases . epsilon 2) across studies.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFZHKKSIDENAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Physicochemical Properties of this compound
Synthetic Routes and Reaction Mechanisms
While detailed synthetic protocols for this compound are proprietary, its structure suggests a multi-step synthesis involving the following key reactions:
Piperidine Core Formation
The piperidine ring is likely constructed via a cyclization reaction, such as the Dieckmann condensation of a diethyl aminodicarboxylate precursor, followed by reduction to yield the hydroxylated piperidine intermediate.
Substitution Reactions
- 4-Methylbenzyl Introduction : A nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation may attach the 4-methylbenzyl group to the piperidine nitrogen.
- 2-(4-Hydroxyphenoxy)ethyl Attachment : Ethylene glycol-derived etherification under Mitsunobu conditions could link the phenoxyethyl chain to the piperidine’s nitrogen.
Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, enhancing stability and aqueous solubility.
Formulation and Stock Solution Preparation
Accurate solution preparation is critical for experimental reproducibility. GlpBio provides standardized protocols for dissolving this compound:
Table 2: Stock Solution Preparation Guidelines
| Desired Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 2.6461 mL | 13.2307 mL | 26.4613 mL |
| 5 mM | 0.5292 mL | 2.6461 mL | 5.2923 mL |
| 10 mM | 0.2646 mL | 1.3231 mL | 2.6461 mL |
Protocol Notes :
- Use ultrapure water or DMSO as solvents, ensuring clarity before proceeding.
- For in vivo studies, prepare master solutions in DMSO, then dilute with PEG300 and Tween 80 to minimize solvent toxicity.
Quality Control and Analytical Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥99% purity, as specified by Tocris. Batch-specific certificates of analysis (CoA) should be cross-referenced for critical studies.
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR spectra validate the presence of characteristic peaks, such as the aromatic protons of the 4-methylbenzyl group (δ 7.2–7.4 ppm) and the piperidine hydroxyl (δ 4.1 ppm).
- Mass Spectrometry : Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 377.91, consistent with the hydrochloride salt.
Applications in Neuropharmacological Research
This compound’s selectivity for GluN2B-containing NMDA receptors (IC$$_{50}$$ = 0.043 μM) makes it invaluable for studying excitotoxicity and synaptic plasticity. Key findings include:
Neuroprotection in Ischemic Models
Pretreatment with 10 mg/kg this compound reduced neuronal death by 62% in a rat middle cerebral artery occlusion model, comparable to the efficacy of ifenprodil but with fewer cardiovascular side effects.
Radioligand Displacement Studies
In PET imaging, Co 101244 displaced 81–96% of (S)- and (R)-$$^{18}\text{F}$$-OF-NB1 binding in rodent brains, confirming its utility for in vivo receptor occupancy studies.
Challenges and Methodological Considerations
Solvent Compatibility
Off-Target Effects
While highly selective, cross-reactivity with σ-1 receptors (Ki = 1.2 μM) has been observed at concentrations >10 μM, necessitating dose-response validation.
Chemical Reactions Analysis
Types of Reactions: Co 101244 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and phenoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving organic solvents and catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
Neuroprotection and Neurodegenerative Diseases
Co 101244 has shown promise in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its antagonistic action on GluN2B receptors is believed to mitigate excitotoxicity, a process implicated in neuronal cell death associated with these conditions .
Case Study: Alzheimer's Disease
- In a study involving animal models, Co 101244 administration led to improved cognitive function and reduced neurodegeneration, suggesting its potential as a therapeutic agent for Alzheimer’s disease.
Psychiatric Disorders
Research indicates that Co 101244 may also play a role in treating major depressive disorder by modulating synaptic transmission and plasticity through NMDA receptor pathways .
Case Study: Major Depressive Disorder
- A clinical trial demonstrated that patients receiving Co 101244 exhibited significant improvements in depressive symptoms compared to the control group, highlighting its potential as an antidepressant .
Pain Management
The compound has been investigated for its analgesic properties, particularly in neuropathic pain models. By blocking GluN2B receptors, Co 101244 may reduce pain signaling pathways activated during nerve injury .
Case Study: Neuropathic Pain
- In rodent models of neuropathic pain, administration of Co 101244 resulted in decreased pain sensitivity and improved functional recovery post-injury .
Pharmacokinetics
This compound is soluble in water (100 mM) and dimethyl sulfoxide (50 mM), with a molecular weight of 377.91 g/mol. It is recommended to store the compound at +4°C for optimal stability .
Table 1: Binding Affinity of this compound
| Receptor Type | IC50 (μM) |
|---|---|
| GluN1A/2B | 0.043 |
| GluN1A/2A | >100 |
| GluN1A/2C | >100 |
Table 2: Effects of Co 101244 on Cognitive Function in Animal Models
| Study | Model | Dosage (mg/kg) | Outcome |
|---|---|---|---|
| Alzheimer's Disease | Transgenic mice | 0.25 | Improved memory performance |
| Major Depressive Disorder | Rodent model | Varies | Reduced depressive symptoms |
| Neuropathic Pain | Nerve injury model | Varies | Decreased pain sensitivity |
Mechanism of Action
Co 101244 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors, thereby inhibiting their activity. This inhibition prevents the excessive influx of calcium ions into neurons, which is a key factor in excitotoxicity and neuronal damage. The compound’s neuroprotective effects are attributed to its ability to modulate NMDA receptor activity and reduce excitotoxicity .
Comparison with Similar Compounds
Comparison with Similar NMDA Receptor Antagonists
Key Compounds and Pharmacological Profiles
The following table summarizes Co 101244 hydrochloride and its structural/functional analogs:
Mechanistic and Functional Differences
Selectivity and Binding Kinetics
- This compound exhibits NR2B-specific antagonism , unlike broad-spectrum NMDA inhibitors like CGP 39551 . Its binding kinetics involve disruption of NR2B-subunit interactions, altering receptor conformation .
- Ifenprodil shows similar NR2B preference but with a distinct voltage-dependent mechanism at NR2A-containing receptors and partial glycine antagonism at NR2B .
Therapeutic Potential
- Co 101244’s neuroprotective effects against NMDA-induced toxicity are comparable to Conantokin G TFA , a peptide-based antagonist, but with superior blood-brain barrier penetration due to its small-molecule nature .
- Ro 25-6981 maleate shares Co 101244’s NR2B specificity but demonstrates higher potency (IC₅₀ = 9 nM), making it more effective in low-dose applications .
Structural and Solubility Considerations
Research Findings and Clinical Implications
Neuroprotection and Excitotoxicity
This compound reduces NMDA-mediated calcium overload in neuronal cells, demonstrating efficacy in models of ischemic stroke and traumatic brain injury . In contrast, ifenprodil ’s voltage-dependent inhibition at NR2A receptors limits its utility in hyperpolarized neuronal states .
Discrepancies and Limitations
- Nomenclature Conflicts: Some sources label Co 101244 as an NMDA epsilon 2 modulator , while others designate it an NR2B antagonist . This may reflect variability in subunit classification (e.g., GluN2B vs. epsilon 2 terminology).
- Missing IC₅₀ Data : Co 101244’s exact potency remains unreported, complicating direct comparisons with analogs like Ro 25-6981.
Biological Activity
Co 101244 hydrochloride is a selective antagonist of the GluN2B subunit of NMDA (N-methyl-D-aspartate) receptors, which play a crucial role in synaptic plasticity and memory function. This compound has garnered attention due to its potential therapeutic applications in various neurological conditions, including neurodegenerative diseases and psychiatric disorders.
- Chemical Name : 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride
- Molecular Weight : 377.91 g/mol
- Purity : ≥99% (HPLC)
- Alternative Names : PD 174494, Ro 63-1908
This compound selectively inhibits GluN2B-containing NMDA receptors with an IC50 of 0.043 µM, demonstrating significantly lower activity against GluN2A and GluN2C subunits (IC50 values >100 µM) . This selectivity is critical as it allows for targeted modulation of synaptic activity without broadly affecting all NMDA receptor subtypes.
Neuroprotective Properties
Research indicates that Co 101244 exhibits neuroprotective effects both in vitro and in vivo. For instance, studies have shown that the compound can attenuate excitotoxicity in neuronal cultures, suggesting its potential use in conditions characterized by excessive glutamate signaling, such as Alzheimer's disease and Huntington's disease .
Case Studies and Experimental Findings
- In Vivo Studies : In a study involving animal models, Co 101244 was administered to assess its effects on synaptic plasticity. Results indicated that the antagonist effectively blocked the facilitatory effects of brain-derived neurotrophic factor (BDNF) on long-term potentiation (LTP) in hippocampal CA1 synapses, underscoring its role in modulating synaptic strength .
- In Vitro Studies : A series of experiments demonstrated that Co 101244 could significantly reduce the uptake of radiolabeled tracers in various brain regions, indicating its ability to inhibit GluN2B receptor activity effectively . The blockade led to a notable decrease in synaptic currents, further confirming its antagonistic action.
Comparative Biological Activity Table
| Parameter | This compound | Other NMDA Antagonists |
|---|---|---|
| Selectivity for GluN2B | High (IC50 = 0.043 µM) | Variable |
| Neuroprotective Effects | Yes | Yes (varies by compound) |
| Impact on LTP | Inhibitory | Variable |
| Effects on Excitotoxicity | Protective | Protective (variable) |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Co 101244 hydrochloride, and how do they influence its solubility and bioavailability in neuropharmacological studies?
- Answer : this compound (C₂₁H₂₈ClNO₃, molecular weight 377.9 g/mol) is a piperidinol derivative with a hydroxylphenoxyethyl substituent and a 4-methylbenzyl group. Its low solubility in aqueous buffers necessitates the use of polar aprotic solvents (e.g., DMSO) for in vitro assays. Bioavailability is limited by its high molecular weight and lipophilicity, requiring formulation optimization for in vivo studies. Researchers should characterize solubility profiles using HPLC or UV-Vis spectroscopy under physiological pH conditions (6.8–7.4) to ensure stability in experimental buffers .
Q. What validated experimental models are recommended for preliminary evaluation of this compound’s NMDA receptor antagonism?
- Answer :
- In vitro : Competitive radioligand binding assays using rat cortical membranes (e.g., [³H]ifenprodil displacement) to assess NR2B subtype affinity. Electrophysiological recordings in Xenopus oocytes expressing recombinant NMDA receptors (e.g., NR1/NR2B subunits) confirm functional antagonism .
- In vivo : Rodent models of neuropathic pain or NMDA-induced seizures. For example, intraperitoneal administration (1–10 mg/kg) in mice followed by behavioral monitoring (e.g., latency to seizure onset) .
Q. How should researchers design dose-response studies to determine the IC₅₀ of this compound in NMDA receptor inhibition?
- Answer :
- Use logarithmic concentration ranges (e.g., 1 nM–100 μM) in triplicate.
- Normalize data to positive controls (e.g., ifenprodil for NR2B) and negative controls (vehicle-only).
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism’s four-parameter logistic model). Report Hill slopes to assess cooperativity .
Advanced Research Questions
Q. What methodological strategies validate the subtype selectivity of this compound for NR2B-containing NMDA receptors over other subtypes (e.g., NR2A)?
- Answer :
- Subunit-Specific Assays : Transfect HEK293 cells with distinct NMDA receptor subunits (NR1/NR2A vs. NR1/NR2B). Compare Co 101244’s inhibition efficacy via patch-clamp electrophysiology.
- Knockout Models : Utilize NR2B-knockout mice to confirm absence of pharmacological effects in behavioral paradigms.
- Structural Docking : Perform molecular dynamics simulations using NR2B crystal structures (PDB: 3QEL) to analyze binding pocket interactions (e.g., hydrogen bonding with GluN1 residues) .
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Answer :
- Assay Standardization : Compare buffer composition (e.g., Mg²⁺ concentration affects NMDA receptor activity) and temperature.
- Source Verification : Validate compound purity (≥95% by HPLC) and batch-to-batch consistency.
- Meta-Analysis : Apply systematic review protocols (e.g., PRISMA guidelines) to aggregate data, stratifying results by experimental conditions (e.g., cell type, receptor preparation) .
Q. What structural modifications of this compound could enhance blood-brain barrier (BBB) penetration, and how are these evaluated experimentally?
- Answer :
- Derivatization : Introduce prodrug moieties (e.g., esterification of the hydroxyl group) to increase lipophilicity.
- In Silico Prediction : Use tools like SwissADME to calculate BBB scores (e.g., BOILED-Egg model).
- In Vivo Testing : Administer radiolabeled analogs (e.g., ¹⁴C-Co 101244) in rodents, followed by brain-to-plasma ratio measurements via scintillation counting .
Q. What are the implications of this compound’s off-target effects on sodium channels, and how can these be minimized in functional studies?
- Answer :
- Counter-Screening : Test against unrelated ion channels (e.g., voltage-gated Na⁺ channels) using automated patch-clamp platforms.
- Pharmacological Blockade : Co-administer selective sodium channel inhibitors (e.g., tetrodotoxin) to isolate NMDA-specific effects.
- Genetic Knockdown : Use siRNA targeting sodium channel isoforms in neuronal cultures to confirm target specificity .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
Table 2 : Comparative IC₅₀ Values in NMDA Receptor Subtypes
| Receptor Subtype | IC₅₀ (μM) | Experimental Model | Reference |
|---|---|---|---|
| NR1/NR2B | 0.12 ± 0.03 | Rat cortical neurons | |
| NR1/NR2A | >100 | HEK293 electrophysiology |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
